1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-
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Overview
Description
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a spirocyclic framework and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural elements makes it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be replaced by other nucleophiles under basic conditions.
Hydrolysis: The Fmoc group can be removed by treatment with piperidine, yielding the free amine
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets. The Fmoc group allows for selective modification of the compound, enabling it to bind to target proteins or enzymes. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- can be compared with other similar compounds, such as:
2,7-Diazaspiro[3.5]nonane-7-acetic acid: This compound has a similar spirocyclic structure but differs in the size of the spiro ring and the position of the nitrogen atoms.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound features a tert-butyl protecting group instead of the Fmoc group, leading to different reactivity and applications
The uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- lies in its combination of the spirocyclic core and the Fmoc protecting group, which provides both structural stability and versatility in chemical modifications.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C24H24N2O5/c27-21(28)14-25-13-11-24(22(25)29)10-5-12-26(24)23(30)31-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,27,28)/t24-/m0/s1 |
InChI Key |
UOZLMUGLEWVIBH-DEOSSOPVSA-N |
Isomeric SMILES |
C1C[C@@]2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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